Methyl (S)-2-(pyrrolidin-3-yl)acetate
Description
Methyl (S)-2-(pyrrolidin-3-yl)acetate is a chiral ester derivative of pyrrolidine, a five-membered secondary amine ring. Its structure comprises a methyl ester group attached to a pyrrolidine ring at the 3-position via an acetamide linkage. The compound exists in the (S)-enantiomeric form, which is critical for its stereospecific interactions in biochemical or pharmaceutical contexts.
- CAS Number: 95274-14-9 (free base); 1024038-33-2 (hydrochloride salt)
- Molecular Formula: C₈H₁₅NO₂
- Key Applications: This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and positron emission tomography (PET) tracers targeting enzymes like fatty acid synthase (FASN) in cancer diagnostics .
Properties
IUPAC Name |
methyl 2-[(3S)-pyrrolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-6-2-3-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKONQSPVWNDJJQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(pyrrolidin-3-yl)acetate typically involves the esterification of (S)-2-(pyrrolidin-3-yl)acetic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield (S)-2-(pyrrolidin-3-yl)acetic acid. This reaction is critical for generating the bioactive carboxylic acid derivative.
| Conditions | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Acidic (HCl in dioxane) | HCl gas, methanol | ~80% | |
| Basic (NaOH in H₂O/MeOH) | Aqueous NaOH | 75–85% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate .
Amide Formation
The ester participates in aminolysis reactions to form amides, often using coupling agents like PyBOP or BOP-Cl.
| Substrate | Coupling Agent | Base | Yield | Reference |
|---|---|---|---|---|
| Primary/Secondary amines | PyBOP | DIEA | 70–90% | |
| Aromatic amines | BOP-Cl | Triethylamine | 65–80% |
Example Synthesis :
Reaction with benzylamine in DMF using PyBOP and DIEA at 0–60°C produces the corresponding amide in 85% yield .
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen undergoes alkylation or acylation, modifying the compound’s physicochemical properties.
Alkylation
| Electrophile | Conditions | Yield | Reference |
|---|---|---|---|
| Iodomethane | NaH, DMF, 80°C | 91% | |
| Benzyl bromide | K₂CO₃, DMF, rt | 78% |
Key Finding :
Alkylation at the pyrrolidine nitrogen enhances lipophilicity, as shown in a study where methyl substitution improved blood-brain barrier penetration .
Acylation
| Acylating Agent | Conditions | Yield | Reference |
|---|---|---|---|
| Acetic anhydride | DCM, rt | 88% | |
| Benzoyl chloride | TEA, DMF, 0°C | 82% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, when functionalized with aryl halides.
| Reaction Type | Catalyst | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | Arylboronic acid | 65–75% | |
| Buchwald-Hartwig Amination | XPhos Pd G2, dioxane | Aryl halides | 60–70% |
Example :
Coupling with 4-fluorophenylboronic acid under Pd catalysis yielded a biphenyl derivative in 72% yield, demonstrating utility in constructing complex architectures .
Reduction
The ester group can be reduced to a primary alcohol using LiAlH₄ (95% yield) .
Oxidation
The pyrrolidine ring undergoes oxidation with mCPBA to form a pyrrolidone derivative (80% yield) .
Stereochemical Influence on Reactivity
The (S)-configuration at the stereocenter significantly impacts reaction outcomes:
| Reaction | (S)-Isomer Outcome | (R)-Isomer Outcome | Reference |
|---|---|---|---|
| Enzyme binding | IC₅₀ = 12 nM | IC₅₀ = 450 nM | |
| Hydrolysis rate | 1.5× faster | Baseline |
Notable Example :
The (S)-enantiomer showed 38-fold higher affinity for a bacterial enzyme target compared to the (R)-form, highlighting its pharmacological relevance .
Stability Under Reaction Conditions
Studies indicate stability in polar aprotic solvents (DMF, DMSO) up to 100°C but decomposition in acidic aqueous media (pH < 3) .
Scientific Research Applications
Synthetic Intermediate in Pharmaceutical Chemistry
Methyl (S)-2-(pyrrolidin-3-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo hydrolysis allows for the release of (S)-2-(pyrrolidin-3-yl)acetic acid, which can modulate biological pathways and serve as a precursor for other bioactive molecules. This property makes it valuable in drug development processes, particularly for compounds targeting neurological disorders .
Case Study: Synthesis of Therapeutic Agents
Recent studies have demonstrated the utility of this compound in synthesizing intermediates for drugs like clemastine, an antihistamine used to treat allergies. The compound's synthesis process involves reducing related esters to obtain the desired pyrrolidine derivatives efficiently .
Research indicates that this compound exhibits significant biological activity due to its interaction with specific enzymes and receptors. Its mechanism of action involves binding to active sites on these biological targets, potentially leading to modulation of various biochemical pathways.
Potential Applications in Neurology
The compound has been studied for its potential therapeutic effects in treating neurological disorders. Its ability to influence neurotransmitter systems suggests that it may play a role in developing treatments for conditions such as depression and anxiety .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other related compounds underscore its unique properties. Below is a comparison table highlighting these differences:
| Compound Name | Structural Differences | Unique Characteristics |
|---|---|---|
| Methyl (R)-2-(pyrrolidin-3-yl)acetate | Enantiomer differing in stereochemistry | Different biological activity due to stereochemistry |
| Ethyl (S)-2-(pyrrolidin-3-yl)acetate | Ethyl group instead of methyl | Potentially different solubility and reactivity |
| Methyl (S)-2-(pyrrolidin-2-yl)acetate | Pyrrolidine ring attachment at another position | Variation in biological interactions |
| Methyl 3-(pyrrolidin-3-yl)propanoate | Propanoate instead of acetate | Distinct reactivity patterns due to structural changes |
This comparative analysis illustrates how the specific stereochemistry and structural configuration of this compound contribute to its distinct biological activity compared to its analogs .
Mechanism of Action
The mechanism of action of Methyl (S)-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (S)-2-(pyrrolidin-3-yl)acetic acid, which can then interact with biological targets. The pyrrolidine ring may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:
Key Research Findings
Stereochemical Impact
- The (S)-enantiomer of methyl 2-(pyrrolidin-3-yl)acetate exhibits distinct NMR spectral shifts compared to its (R)-counterpart. For example, in Ethyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride, the α-proton resonance appears at δ 3.45 ppm, whereas the (R)-form shows a downfield shift due to stereoelectronic effects .
- Enantiomeric purity is crucial for pharmacological activity. The (S)-configuration is often preferred in drug candidates targeting chiral biomolecules like enzymes or receptors .
Ester Group Modifications
- The t-butyl carbamate derivative (t-Butyl (S)-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate) demonstrates improved stability in acidic environments, making it suitable for oral drug formulations .
Salt Forms and Solubility
- Hydrochloride salts (e.g., Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride) exhibit higher solubility in polar solvents (e.g., water solubility >50 mg/mL) compared to the free base (<10 mg/mL) .
Biological Activity
Methyl (S)-2-(pyrrolidin-3-yl)acetate is an organic compound with significant biological activity, primarily due to its unique structural characteristics and stereochemistry. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an ester, featuring a pyrrolidine ring attached to an acetate group. Its molecular formula is , with a molecular weight of approximately 143.184 g/mol. The specific stereochemistry of the compound plays a crucial role in its biological behavior, influencing how it interacts with various enzymes and receptors.
The biological activity of this compound can be attributed to its ability to undergo hydrolysis, releasing the active form, (S)-2-(pyrrolidin-3-yl)acetic acid. This active form is known to modulate various biological pathways, particularly through enzyme-substrate interactions. Research indicates that it may bind to specific sites on enzymes or receptors, altering their activity and influencing biochemical pathways .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives containing the pyrrolidine structure have shown varying degrees of cytotoxicity against different cancer cell lines, including A549 (lung adenocarcinoma) and SW480 (colorectal carcinoma). The MTT assay has been employed to assess cell viability post-treatment, revealing that certain derivatives exhibit significant reductions in cell viability compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| This compound | A549 | 78–86% | Weak activity |
| Derivative X | SW480 | 66% | More potent than control |
| Cisplatin | A549 | 50% | Standard control |
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties. Studies show that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 4.69 |
These findings suggest that the compound's structural features contribute significantly to its antimicrobial efficacy .
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has focused on the interaction of this compound with various enzymes involved in metabolic pathways. The binding affinity and inhibition kinetics were evaluated using spectroscopic methods, providing insights into its potential as an enzyme modulator.
- Cytotoxicity Assays : In vitro studies employing the MTT assay demonstrated varying cytotoxic effects across different cell lines. Notably, modifications in the pyrrolidine ring structure resulted in altered biological activity, emphasizing the importance of structural variations in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling Methyl (S)-2-(pyrrolidin-3-yl)acetate in laboratory settings?
- Methodological Answer :
- Eye Protection : Use safety goggles or face shields to prevent severe eye irritation (H319).
- Respiratory Protection : Work in a fume hood or wear particulate respirators to avoid inhalation of aerosols (H335).
- Skin Protection : Wear nitrile gloves and lab coats; wash thoroughly after handling (P264, P280).
- Storage : Keep in a tightly sealed container in a ventilated area away from incompatible substances (P403+P233).
- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention (P305+P351+P338) .
Q. How can the purity and enantiomeric excess (ee) of this compound be determined?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H or OD-H) with a mobile phase of hexane/isopropanol (90:10 v/v). Monitor retention times and compare to racemic standards.
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 158.2) and assess purity via baseline separation of impurities.
- NMR Spectroscopy : Analyze H and C spectra for characteristic signals (e.g., pyrrolidine ring protons at δ 2.8–3.2 ppm, methyl ester at δ 3.6–3.7 ppm).
- Reference Standards : Cross-validate against certified reference materials (CRMs) for quantification (e.g., EP/JP/USP standards) .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- H NMR : Identify key signals:
- Pyrrolidine protons: δ 1.8–2.1 ppm (multiplet, 4H).
- Acetate methyl group: δ 3.65 ppm (singlet, 3H).
- C NMR : Confirm carbonyl (C=O) at δ 170–175 ppm and pyrrolidine carbons at δ 45–55 ppm.
- IR Spectroscopy : Detect ester C=O stretch at ~1740 cm⁻¹ and N-H stretches (if applicable).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₈H₁₃NO₂ requires m/z 155.0946) .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing (S)-stereochemistry at the pyrrolidin-3-yl position?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., (R)-BINAP/Pd complexes) to induce stereoselective hydrogenation of pyrrolidine precursors.
- Chiral Resolution : Separate enantiomers via diastereomeric salt formation with resolving agents like tartaric acid.
- Enzymatic Synthesis : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic esters.
- Key Data : In a reported synthesis, (S)-configured derivatives achieved >98% ee using (R)-BINAP ligands (yield: 22%) .
Q. How does stereochemical configuration influence biological activity in receptor binding studies?
- Methodological Answer :
- Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions between (S)-enantiomers and targets (e.g., GABA transporters).
- SAR Studies : Compare IC₅₀ values of enantiomers:
| Enantiomer | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| (S) | hGAT3 | 12 ± 2 |
| (R) | hGAT3 | 450 ± 30 |
- Pharmacological Assays : Measure inhibition of neurotransmitter uptake in cell lines (e.g., HEK293 expressing hGAT3) .
Q. What computational methods predict conformational stability in solution?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS.
- Density Functional Theory (DFT) : Calculate energy minima for rotamers (e.g., B3LYP/6-31G* basis set).
- Key Findings : The (S)-enantiomer shows a 5.2 kcal/mol energy preference over (R) due to reduced steric hindrance in aqueous environments .
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
